molecular formula C17H19N3O3 B302750 (2E)-2-(2-ethoxybenzylidene)-N-(4-methoxyphenyl)hydrazinecarboxamide

(2E)-2-(2-ethoxybenzylidene)-N-(4-methoxyphenyl)hydrazinecarboxamide

Cat. No. B302750
M. Wt: 313.35 g/mol
InChI Key: VUWKHBHUYASTAK-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(2-ethoxybenzylidene)-N-(4-methoxyphenyl)hydrazinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EMH or ethyl 2-[(4-methoxyphenyl)hydrazono]acetate and has been found to possess a range of interesting properties that make it useful in various research fields.

Mechanism of Action

The mechanism of action of (2E)-2-(2-ethoxybenzylidene)-N-(4-methoxyphenyl)hydrazinecarboxamide is not yet fully understood. However, it is believed to work by disrupting the cell cycle of cancer cells and inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These include the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, which is the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2E)-2-(2-ethoxybenzylidene)-N-(4-methoxyphenyl)hydrazinecarboxamide is its potential as a selective anti-cancer agent. However, one limitation of this compound is that it may have off-target effects on other cell types, which could limit its therapeutic potential.

Future Directions

There are several future directions for research involving (2E)-2-(2-ethoxybenzylidene)-N-(4-methoxyphenyl)hydrazinecarboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for cancer.
2. Investigations into the off-target effects of this compound on other cell types, which could help to identify potential side effects and limitations.
3. Studies to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.
4. Investigations into the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a compound that has potential applications in scientific research, particularly in the field of medicinal chemistry. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, this compound represents a promising avenue for future investigations.

Synthesis Methods

The synthesis of (2E)-2-(2-ethoxybenzylidene)-N-(4-methoxyphenyl)hydrazinecarboxamide involves the reaction between ethyl 2-bromoacetate and 4-methoxyphenylhydrazine followed by the addition of 2-ethoxybenzaldehyde. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

One of the main applications of (2E)-2-(2-ethoxybenzylidene)-N-(4-methoxyphenyl)hydrazinecarboxamide is in the field of medicinal chemistry. This compound has been found to possess potential anti-cancer properties and has been studied extensively for its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

1-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C17H19N3O3/c1-3-23-16-7-5-4-6-13(16)12-18-20-17(21)19-14-8-10-15(22-2)11-9-14/h4-12H,3H2,1-2H3,(H2,19,20,21)/b18-12+

InChI Key

VUWKHBHUYASTAK-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)NC2=CC=C(C=C2)OC

SMILES

CCOC1=CC=CC=C1C=NNC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.